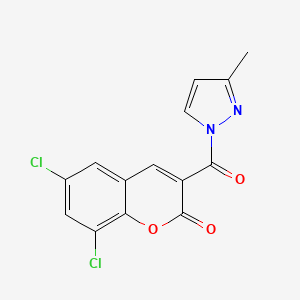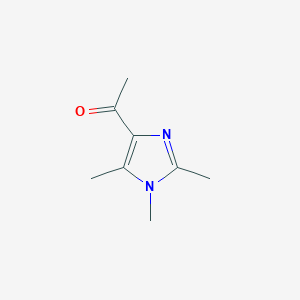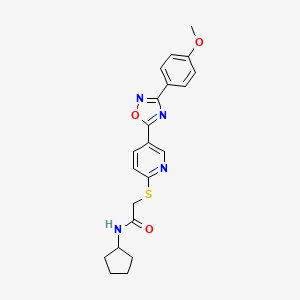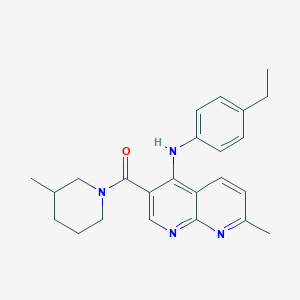
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenylthio Group: This can be achieved through the reaction of a phenylthiol with an appropriate halide under basic conditions.
Introduction of the Pyridin-2-yloxy Group: This step involves the reaction of a pyridine derivative with an appropriate leaving group, often facilitated by a base.
Formation of the Piperidin-1-yl Group: This step typically involves the reaction of a piperidine derivative with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio or pyridin-2-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, while the pyridin-2-yloxy and piperidin-1-yl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of 3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(11-15-24-17-6-2-1-3-7-17)21-13-9-16(10-14-21)23-18-8-4-5-12-20-18/h1-8,12,16H,9-11,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXYJAZFQIJPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2401770.png)
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)
![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)



